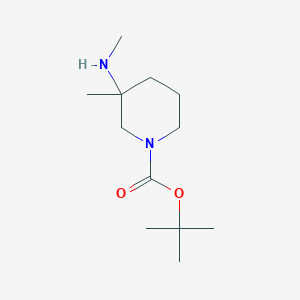![molecular formula C7H5BrN2 B7902720 2-Bromopyrazolo[1,5-a]pyridine](/img/structure/B7902720.png)
2-Bromopyrazolo[1,5-a]pyridine
Overview
Description
2-Bromopyrazolo[1,5-a]pyridine is a useful research compound. Its molecular formula is C7H5BrN2 and its molecular weight is 197.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Bromopyrazolo[1,5-a]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromopyrazolo[1,5-a]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Tautomerism Studies : 2-Hydroxypyrazolo[1,5-a]pyridine, a related compound, was synthesized and studied for its tautomerism. This research provides insights into the chemical behavior and reactions of similar compounds, including bromination (Ochi, Miyasaka, Kanada, & Arakawa, 1976).
N-Alkylation and Electrophilic Substitution Reactions : Studies on compounds like 2-Methylpyrazolo[1,5-a]pyridin-5-ol and its acetate have shown a preference for substitution reactions at specific positions. This type of research helps understand the reactivity of pyrazolo[1,5-a]pyridine derivatives, including brominated ones (Brown & McGeary, 1994).
Antimetabolite Properties and Pharmaceutical Interest : Pyrazolo[1,5-a]pyrimidines, which are similar in structure, have been found to have properties as antimetabolites in purine biochemical reactions, indicating potential pharmaceutical applications (Abdelriheem, Zaki, & Abdelhamid, 2017).
Antioxidant Activity and Potential Toxicity Studies : Derivatives of [1,2,4]triazolo[1,5-a]pyridine, a structurally related compound, have been synthesized and studied for their antioxidant properties and potential toxicity. This research can provide a basis for understanding the biological activities of related compounds like 2-Bromopyrazolo[1,5-a]pyridine (Smolsky, Мakei, Yanchenko, & Роletai, 2022).
Synthesis of New Polyheterocyclic Ring Systems : The use of similar compounds as precursors for constructing new polyheterocyclic ring systems has been explored, which is significant in the development of novel pharmaceuticals (Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019).
Antiproliferative Activity in Vitro : Some 3-substituted aminopyrazolo[3,4-b]pyridines, closely related to 2-Bromopyrazolo[1,5-a]pyridine, have shown antiproliferative activity against human tumor cell lines, suggesting potential in cancer treatment (Poręba, Opolski, & Wietrzyk, 2002).
Optical Properties : The synthesis of cyanopyrazolo[1,5-a]pyridine derivatives and their unique optical properties, including fluorescence, highlight the potential of these compounds in materials science (Wang, Su, Jia, Wu, Zhang, Ge, Wang, & Wang, 2015).
properties
IUPAC Name |
2-bromopyrazolo[1,5-a]pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2/c8-7-5-6-3-1-2-4-10(6)9-7/h1-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFYXOEONVILLTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=NN2C=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



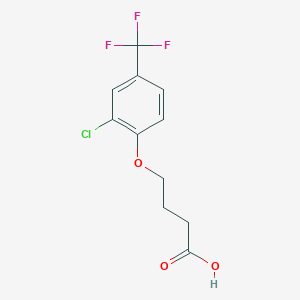
![Ethyl 3-[2-chloro-5-(trifluoromethyl)-phenoxy]propanoate](/img/structure/B7902647.png)
![Ethyl 3-[2-chloro-4-(trifluoromethyl)-phenoxy]propanoate](/img/structure/B7902653.png)

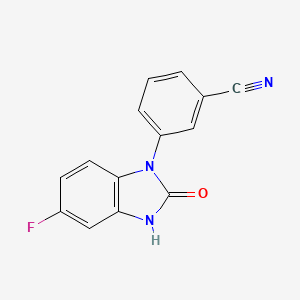
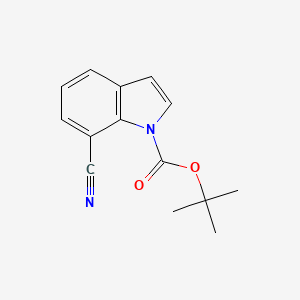
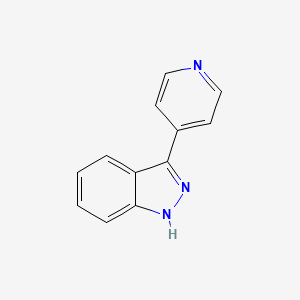
![4-Bromo-1,2-dimethyl-1H-benzo[d]imidazole](/img/structure/B7902700.png)
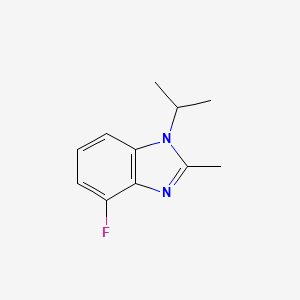


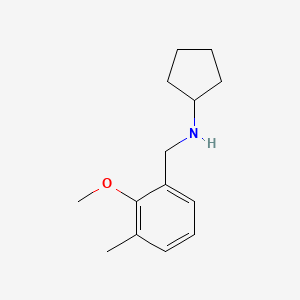
![N-[(3-fluoro-4-methoxyphenyl)methyl]oxolan-3-amine](/img/structure/B7902732.png)
